![molecular formula C24H28N4O6S B2549754 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 533870-60-9](/img/structure/B2549754.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide" is a sulfone derivative that is part of a broader class of compounds known for their biological activities, particularly in the realm of antibacterial and anticancer applications. Sulfones, including those with 1,3,4-oxadiazole moieties, have been explored for their potential use in agriculture as fungicides and in medicine as therapeutic agents against various diseases .
Synthesis Analysis
The synthesis of sulfone derivatives often involves multiple steps, starting from basic precursors such as benzenesulfonyl chloride or organic acids, which are then converted through processes like esterification, hydrazide formation, and cyclization to form the core 1,3,4-oxadiazole structure. Subsequent reactions, typically involving bromomethyl compounds and amines, introduce additional functional groups to the oxadiazole core to yield the final sulfone derivatives .
Molecular Structure Analysis
The molecular structures of these sulfone derivatives are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques help elucidate the presence of characteristic functional groups and confirm the successful synthesis of the target compounds .
Chemical Reactions Analysis
Sulfone derivatives can undergo a range of chemical reactions, depending on their substituents. For instance, reactions with azirines can lead to the formation of thiadiazoles or oxathiazoles, demonstrating the versatility and reactivity of the sulfone moiety when combined with different chemical partners . Additionally, the presence of electron-accepting or donating groups can influence the reactivity and subsequent chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone derivatives are influenced by their molecular structure. For example, the presence of electron-accepting groups like sulfonyl fluoride can affect the fluorescence properties of the compounds, making them potential candidates for use as fluorescent probes in biological and medical applications . The solvatochromic properties of these compounds also suggest their potential utility in sensing applications, as they can respond to changes in solvent polarity . Furthermore, the antibacterial activities of these compounds have been demonstrated in vitro, with some showing significant inhibitory effects against various bacterial strains, including those causing plant diseases .
Aplicaciones Científicas De Investigación
Chemical Compound Research in Medicine
The development and study of novel chemical compounds like "N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide" often target specific biological pathways or receptors to treat diseases. For instance, the investigation of specific cyclooxygenase-2 inhibitors demonstrates the importance of chemical specificity in creating effective and tolerable treatments for conditions such as postoperative dental pain (Gottesdiener et al., 1999). This approach underlines the potential for novel compounds to offer new therapeutic avenues.
Chemical Compounds in Diagnosis and Treatment
Research into chemical compounds extends beyond therapeutic applications to include diagnostic tools and adjunctive therapies. For example, studies on sulfasalazine and its metabolites in the treatment of ulcerative colitis highlight the role of chemical breakdown products in medical treatments (Khan et al., 1977). Understanding the active components of a compound can lead to more targeted and effective treatments, suggesting a similar potential for "N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide" in therapeutic contexts.
Broad Applications in Scientific Research
The broad utility of chemical compounds in research, from therapeutic uses to diagnostic and research tools, emphasizes the value of exploring novel compounds. For example, the impact of polybrominated diphenyl ethers and polyfluoroalkyl chemicals on infant neurobehavior indicates the importance of understanding the environmental and health impacts of chemical compounds (Donauer et al., 2015). This underscores the potential for "N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide" to have implications beyond direct medical applications, including environmental and health safety research.
Propiedades
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-15-9-16(2)14-28(13-15)35(30,31)21-7-5-17(6-8-21)22(29)25-24-27-26-23(34-24)18-10-19(32-3)12-20(11-18)33-4/h5-8,10-12,15-16H,9,13-14H2,1-4H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYURBKWLPECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)

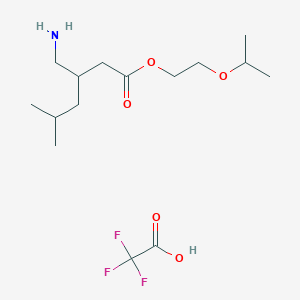
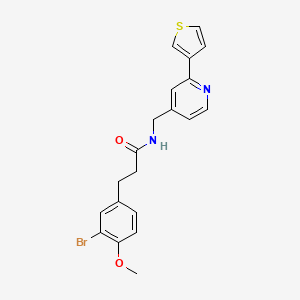
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
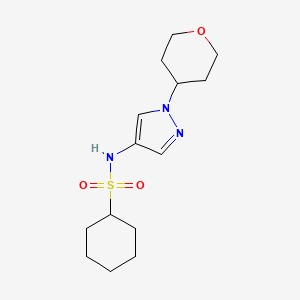
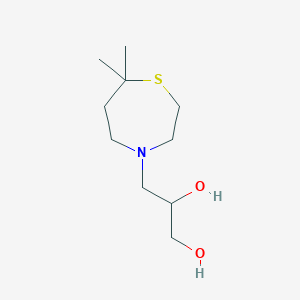

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)
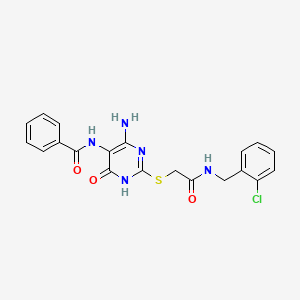
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
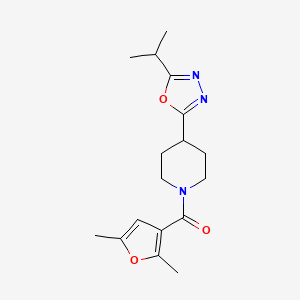
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)